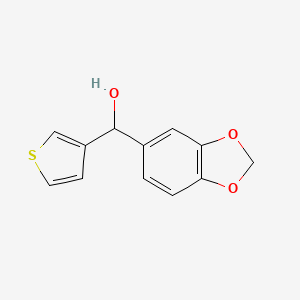

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

CAS No.:

Cat. No.: VC13482910

Molecular Formula: C12H10O3S

Molecular Weight: 234.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O3S |

|---|---|

| Molecular Weight | 234.27 g/mol |

| IUPAC Name | 1,3-benzodioxol-5-yl(thiophen-3-yl)methanol |

| Standard InChI | InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2 |

| Standard InChI Key | FFUSCGIXDVLJRI-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-benzodioxol-5-yl group (methylenedioxyphenyl) bonded to a thiophen-3-yl ring through a methanol group. The IUPAC name, 1,3-benzodioxol-5-yl(thiophen-3-yl)methanol, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| SMILES | |

| InChIKey | FFUSCGIXDVLJRI-UHFFFAOYSA-N |

The methylenedioxy group () contributes to electron-rich aromatic systems, while the thienyl moiety introduces sulfur-based heterocyclic reactivity .

Synthesis and Manufacturing

Grignard Addition

A thiophene-derived Grignard reagent (e.g., 3-thienylmagnesium bromide) could react with a benzodioxole carbonyl precursor (e.g., 1,3-benzodioxole-5-carbaldehyde), followed by acidic workup to yield the target alcohol . This method parallels the synthesis of di(3-thienyl)methanol, where thienyl Grignard reagents react with ketones .

Reduction of Ketone Intermediates

Catalytic hydrogenation or borohydride reduction of 3,4-(methylenedioxy)phenyl-(3-thienyl)ketone represents another viable route. Ruthenium-based catalysts, such as , have demonstrated efficacy in alcohol synthesis via transfer hydrogenation .

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity assessment would require HPLC with UV detection at 254 nm, leveraging the compound’s conjugated π-system .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It is likely soluble in polar organic solvents (e.g., DMSO, ethanol) and stable under inert atmospheres but susceptible to oxidation at the hydroxymethyl group under acidic or oxidative conditions .

Thermal Behavior

Differential scanning calorimetry (DSC) of structurally similar alcohols, such as di(3-thienyl)methanol, reveals melting points near 120–140°C . The target compound’s melting point is estimated to fall within this range, with decomposition occurring above 250°C due to cleavage of the methylenedioxy group .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional alcohol group positions it as a precursor for ester or ether derivatives. For example, phosphorylation could yield prodrugs with improved blood-brain barrier permeability .

Materials Science

Thiophene-containing alcohols are precursors for conductive polymers. Electropolymerization of 3,4-(methylenedioxy)phenyl-(3-thienyl)methanol could yield films with tunable bandgaps for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume